3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrazol-5-amine derivatives, including those with tert-butyl and nitrophenyl groups, often involves multi-step processes that may include condensation, nitration, and functional group transformations. For instance, one efficient method reported involves a one-pot, two-step synthesis starting from base pyrazol-5-amine compounds and aldehydes, highlighting the operational ease and good yield of the desired products (Becerra, Rojas, & Castillo, 2021).
Molecular Structure Analysis
The molecular and supramolecular structures of pyrazol-5-amine derivatives have been elucidated through single crystal X-ray diffraction and spectroscopic data analysis. Computational analyses, including density functional theory (DFT), provide insights into geometry optimization, vibrational frequencies, nuclear magnetic resonance (NMR), and UV–Vis spectroscopic data, offering a comprehensive understanding of their structural parameters (Cuenú et al., 2017).
Chemical Reactions and Properties
These compounds exhibit a range of chemical behaviors, including the ability to participate in various organic reactions due to their active functional groups. For example, they can undergo cyclocondensation reactions, forming complex structures with potential applications in materials science and pharmaceuticals (Ivanov, 2021).
Physical Properties Analysis
The physical properties of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined experimentally through techniques like X-ray crystallography, providing detailed insights into the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with different reagents, are integral to understanding the potential applications of these compounds. Studies have shown that they possess significant electron-donating capabilities, which are essential for their participation in chemical reactions and the formation of novel compounds with desirable properties (Tamer et al., 2016).
Scientific Research Applications
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Medicinal Chemistry Research
- Field : Medicinal Chemistry
- Application : A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .
- Method : The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells .
- Results : Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production. Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively .
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Organic Synthesis
- Field : Organic Chemistry
- Application : A convenient approach to substituted pyrazoles and pyridazinones based on 1,2,4-triketones is presented .
- Method : Chemo- and regiocontrol in condensations of t-Bu, Ph-, 2-thienyl-, and CO2Et-substituted 1,2,4-triketone analogs with hydrazines are described .
- Results : The direction of preferential nucleophilic attack was shown to be switched depending on the substituent nature in triketone as well as the reaction conditions .
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Anti-Inflammatory Research
- Field : Medicinal Chemistry
- Application : A series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives were designed and synthesized .
- Method : The final compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
- Results : Compounds 8d and 9k exhibited high cytokines inhibition ≥60%. The most potent compounds 8d and 9k were tested to determine their effect on iNOS and COX-2 mRNA expression level .
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Heterocyclic Core Formation
- Field : Organic Chemistry
- Application : A convenient approach to substituted pyrazoles and pyridazinones based on 1,2,4-triketones is presented .
- Method : The direction of preferential nucleophilic attack was shown to be switched depending on the substituent nature in triketone as well as the reaction conditions .
- Results : The acid and temperature effects on the selectivity of condensations were revealed .
-
Molecular Docking Studies
- Field : Medicinal Chemistry
- Application : A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .
- Method : The final target compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
- Results : Compounds 8d, 9k showed high binding affinity to COX-2 active site and exhibited similar binding interactions of the native ligand celecoxib .
-
Heterocyclic Core Formation
- Field : Organic Chemistry
- Application : A convenient approach to substituted pyrazoles and pyridazinones based on 1,2,4-triketones is presented .
- Method : The direction of preferential nucleophilic attack was shown to be switched depending on the substituent nature in triketone as well as the reaction conditions .
- Results : The acid and temperature effects on the selectivity of condensations were revealed .
properties
IUPAC Name |
5-tert-butyl-2-(4-nitrophenyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-4-6-10(7-5-9)17(18)19/h4-8H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQSWOBETMRYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361679 | |
Record name | 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
CAS RN |
251658-55-6 | |
Record name | 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 251658-55-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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